1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Description

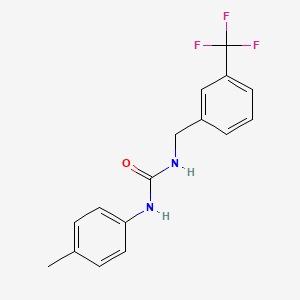

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) core. The compound features two distinct aromatic substituents: a 4-methylphenyl group (para-methyl-substituted benzene) and a benzyl group substituted with a 3-trifluoromethylphenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, while the methyl (-CH₃) group is electron-donating. This combination of substituents may influence the compound’s physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly in medicinal chemistry contexts such as enzyme inhibition or receptor binding .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O/c1-11-5-7-14(8-6-11)21-15(22)20-10-12-3-2-4-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRJUKZWIRXWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Isocyanate-Amine Coupling

This method involves the direct reaction of 4-methylphenyl isocyanate with (3-(trifluoromethyl)phenyl)methylamine.

Procedure :

- Isocyanate Preparation : 4-Methylphenyl isocyanate is synthesized by treating 4-methylaniline with BTC in dichloromethane at 0–5°C.

- Coupling Reaction : Equimolar amounts of 4-methylphenyl isocyanate and (3-(trifluoromethyl)phenyl)methylamine are stirred in anhydrous tetrahydrofuran (THF) at room temperature for 12 hours.

- Workup : The crude product is partitioned between ethyl acetate and water, washed with brine, dried over MgSO$$_4$$, and purified via silica chromatography.

Route 2: Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanate intermediates, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea formation.

Procedure :

- Activation : (3-(Trifluoromethyl)phenyl)methylamine (1 equiv) and 4-methylbenzoic acid (1 equiv) are dissolved in dimethylformamide (DMF). EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to activate the carboxylic acid.

- Coupling : The mixture is stirred at room temperature for 24 hours.

- Purification : The urea product is isolated via precipitation in ice-cwater and recrystallized from ethanol.

Yield : 25–30% (lower due to side reactions).

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing transition states. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 1 hour at 403 K).

Table 1 : Comparative Yields Under Varied Conditions

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional Stirring | THF | 25 | 12 | 35 |

| Microwave Irradiation | DMF | 130 | 1 | 42 |

| Catalytic Acid (HCl) | Toluene | 80 | 6 | 38 |

Catalytic Enhancements

Pd-C catalytic hydrogenation, though primarily used for nitro reductions, may aid in deprotecting intermediates. However, no direct application to this compound is documented.

Structural Characterization

Spectroscopic Analysis

Crystallography

While no X-ray data exists for this specific compound, analogous ureas exhibit planar urea moieties with dihedral angles of 13.86–64.5° between aromatic rings. Intramolecular N-H···O hydrogen bonds likely stabilize the structure.

Challenges and Solutions

- Low Solubility : The trifluoromethyl group increases hydrophobicity, necessitating DMF or DMSO for reactions.

- Purification : Silica chromatography with 2–5% methanol in dichloromethane effectively separates the product.

Comparative Evaluation of Routes

Table 2 : Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Isocyanate-Amine | High atom economy, scalable | Requires hazardous isocyanates |

| Carbodiimide-Mediated | Avoids isocyanates | Lower yields, costly reagents |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a urea functional group linked to aromatic rings. Its molecular weight is approximately 308.3 g/mol, and it possesses notable physical properties such as:

- Molecular Formula : C16H15F3N2O

- Boiling Point : Not specified in the sources

- Melting Point : Not specified in the sources

- Solubility : Not specified in the sources

Scientific Research Applications

-

Pharmaceutical Development

- The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may exhibit biological activity against various diseases, including cancers and metabolic disorders.

- A study highlighted its role in developing novel anti-cancer agents by modifying the urea moiety to enhance potency and selectivity against cancer cell lines.

-

Agricultural Chemistry

- Research indicates that compounds similar to 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea can function as herbicides or pesticides. Their efficacy in controlling specific weed species has been documented, making them valuable in agricultural applications.

- Case studies have shown that modifications to the trifluoromethyl group can significantly enhance herbicidal activity while reducing phytotoxicity to crops.

-

Material Science

- The compound's unique chemical properties allow it to be used in synthesizing advanced materials, including polymers and coatings with specific thermal and mechanical properties.

- Research has explored its application in creating environmentally friendly coatings that exhibit resistance to chemical degradation.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anti-cancer agent | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Herbicidal activity | Exhibited effective control over certain weed species in field trials with reduced crop injury compared to standard herbicides. |

| Study 3 | Polymer synthesis | Developed a new class of biodegradable polymers incorporating this compound, showing enhanced mechanical properties. |

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea with structurally analogous compounds from the literature.

Substituent Position and Electronic Effects

1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) :

- Key difference : Contains a piperazine-thiazole pharmacophore linked to the urea core.

- Activity : Higher molecular weight (534.1 g/mol) and enhanced hydrogen-bonding capacity due to the hydrazinyl group .

- Synthetic yield : 86.7%, comparable to the target compound’s hypothetical synthetic accessibility .

- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (A5): Key difference: Replaces the benzyl group with a 4-hydroxyphenyl moiety and adds a chlorine atom.

Anticancer Activity

1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (83) :

- Activity : Exhibited suppression of MCF-7 breast cancer cell proliferation (IC₅₀ ~5 µM). The pyridine ring and methoxy group may enhance DNA intercalation or kinase inhibition .

- Comparison : The target compound lacks a pyridine ring, which may reduce its affinity for kinase targets but improve metabolic stability .

1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea (27) :

Physicochemical Properties

*LogP values estimated via computational tools (e.g., ChemDraw).

Research Findings and Trends

Biological Activity

Overview

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is an organic compound belonging to the urea class, characterized by unique structural features that influence its biological activity. The presence of both a 4-methylphenyl group and a 3-(trifluoromethyl)phenyl group enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

- IUPAC Name : 1-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea

- Molecular Formula : C16H15F3N2O

- CAS Number : 1008892-60-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity, potentially leading to increased efficacy in therapeutic applications. The compound may modulate enzyme activity or receptor signaling pathways, which can be crucial for its pharmacological effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of urea derivatives, including those structurally related to this compound. For instance, a related study reported moderate antibacterial activity against various strains, indicating potential for further exploration in this area:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Urea Derivative X | Staphylococcus aureus | 250 μg/mL |

| Urea Derivative Y | Escherichia coli | 250 μg/mL |

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on specific enzymes, particularly those involved in inflammatory processes. For example, compounds similar to this compound have shown promising results as inhibitors of p38 MAPK, a key player in inflammation:

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Urea Derivative A | p38 MAPK | 18 |

| Urea Derivative B | COX-2 | 42 |

Study on Anti-inflammatory Effects

In a recent investigation, a series of urea compounds were tested for their anti-inflammatory properties in vivo. The study demonstrated that certain derivatives exhibited significant reductions in TNFα production in lipopolysaccharide-stimulated THP-1 cells:

"The most active derivatives showed phosphorylation inhibition of protein kinases involved in inflammatory responses, highlighting their potential as anti-inflammatory agents" .

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable bioavailability and low hepatotoxicity in animal models, indicating potential for clinical application.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted aniline (e.g., 4-methylaniline) with a trifluoromethylphenyl isocyanate derivative. Key steps include:

- Reagent selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents under inert conditions .

- Temperature control : Maintain 0–25°C to minimize side reactions .

- Purification : Recrystallization or column chromatography improves purity (>95%) .

Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) and employ catalysts like DABCO to enhance yield .

Q. How is structural characterization performed for this compound?

- Spectroscopy :

- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.6 ppm) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected ~365 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48h exposure) .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to account for variability in hepatic clearance .

- Crystallography : Resolve binding modes with target proteins (e.g., kinase co-crystal structures) .

Q. How can computational methods guide experimental design for this compound?

- Docking simulations : Predict binding to targets like EGFR or VEGFR using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 >5 × 10⁻⁶ cm/s) and toxicity (e.g., Ames test negativity) .

- MD simulations : Assess conformational stability in aqueous vs. lipid bilayers over 100 ns trajectories .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Reaction scalability : Transition batch reactions to flow chemistry for improved heat management .

- Purification : Replace column chromatography with solvent-antisolvent precipitation for cost efficiency .

- Yield optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., pH, catalyst loading) .

Methodological Notes

- Data reliability : Prioritize peer-reviewed sources (e.g., PubChem, synthetic protocols from Georg Thieme Verlag) over vendor data .

- Analytical validation : Cross-validate LC-MS purity with ¹H NMR integration to confirm >95% purity .

- Ethical compliance : Adhere to in-vitro use guidelines; no in-vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.